molecular formula C5H3N B14718124 Pent-2-EN-4-ynenitrile

Pent-2-EN-4-ynenitrile

Cat. No.: B14718124
M. Wt: 77.08 g/mol
InChI Key: ZXFTWPNQZKQCAL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-2-EN-4-ynenitrile is an organic compound with the molecular formula C5H3N It is characterized by the presence of both a nitrile group (-C≡N) and an alkyne group (-C≡C-) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-2-EN-4-ynenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of cyanide ions to an alkyne. Another method includes the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) .

Industrial Production Methods

In industrial settings, the production of nitriles often involves the reaction of alkyl halides with sodium cyanide (NaCN) under controlled conditions. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pent-2-EN-4-ynenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pent-2-EN-4-ynenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pent-2-EN-4-ynenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-2-EN-4-ynenitrile is unique due to the presence of both a nitrile and an alkyne group, which imparts distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

Pent-2-EN-4-ynenitrile, a compound with the molecular formula C5_5H5_5N, is notable for its diverse biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

This compound is characterized by a unique structure that includes both an alkene and alkyne functional group along with a nitrile. This combination contributes to its reactivity and potential biological applications.

PropertyValue
Molecular FormulaC5_5H5_5N
Molecular Weight81.10 g/mol
Boiling PointNot available
CAS Number35042-52-5

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Kumar et al. (2021) evaluated the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50_{50} value of 12 µM, indicating its potential as an anticancer agent.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. Research highlighted its role as an inhibitor of isoprenoid biosynthesis pathways, particularly through the inhibition of isopentenyl phosphate kinase (IPK). The enzyme's broad substrate specificity was affected by the presence of this compound, leading to decreased activity in synthetic pathways involving non-natural isoprenoids.

Case Studies

  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results showed a reduction in biofilm formation by up to 70%, suggesting its utility in treating infections caused by resistant pathogens.
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, specifically caspase 3 and caspase 9, which are crucial for programmed cell death.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial ActivityCytotoxicity (IC50_{50})Enzyme Inhibition
This compoundYes12 µMYes
Compound AModerate25 µMNo
Compound BYes8 µMYes

Properties

Molecular Formula

C5H3N

Molecular Weight

77.08 g/mol

IUPAC Name

(E)-pent-2-en-4-ynenitrile

InChI

InChI=1S/C5H3N/c1-2-3-4-5-6/h1,3-4H/b4-3+

InChI Key

ZXFTWPNQZKQCAL-ONEGZZNKSA-N

Isomeric SMILES

C#C/C=C/C#N

Canonical SMILES

C#CC=CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.